Home > Products > Screening Compounds P20443 > 3-(Cyclohexylamino)propanoic acid hydrochloride
3-(Cyclohexylamino)propanoic acid hydrochloride - 857576-62-6

3-(Cyclohexylamino)propanoic acid hydrochloride

Catalog Number: EVT-3073352
CAS Number: 857576-62-6
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-2-[4-[[(3S)-1-Acetimidoyl-3-pyrrolidinyl]oxy]phenyl]-3-(7-amidino-2-naphthyl)propanoic acid hydrochloride pentahydrate (DX-9065a)

Compound Description: DX-9065a is a potent and selective inhibitor of activated blood coagulation factor X (FXa) [, , , ]. It exhibits strong anticoagulant and antiplatelet properties in human blood []. It is being investigated for its potential in treating thrombosis, demonstrating significant inhibition of thrombus formation in rat models [, ]. Preclinical studies suggest a favorable safety profile with a lower risk of bleeding compared to some other anticoagulants [, ]. DX-9065a undergoes photodegradation in aqueous solutions, primarily through decarboxylation of its carboxylate form [].

EAA-090 (2-[8,9-Dioxo-2, 6-diazabicyclo[5.2.0]non-1(7)-en2-yl]ethylphosphonic acid)

Compound Description: EAA-090 is a novel N-methyl-D-aspartate (NMDA) receptor antagonist [, ]. It exhibits potent neuroprotective effects against glutamate- and NMDA-induced neurotoxicity in various neuronal models [, ]. EAA-090 demonstrates selectivity for NMDA receptors containing the NR2A subunit, suggesting potential for targeted therapeutic applications [, ].

EAB-318 (R-α-Amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic acid hydrochloride)

Compound Description: EAB-318 is another novel NMDA receptor antagonist, displaying a higher potency compared to EAA-090 [, ]. In addition to its NMDA receptor antagonism, EAB-318 also inhibits α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors [, ]. This broader activity profile contributes to its potent neuroprotective capabilities, even in ischemia models [, ].

3-(3,5-Diaminobenzoylamido)propanoic acid hydrochloride

Compound Description: This compound is a 3,5-diaminobenzoylamido derivative of propanoic acid []. It is synthesized as part of a study exploring new derivatives of 3,5-diaminobenzamide [].

6-(3,5-Diaminobenzoylamido)hexanoic acid hydrochloride

Compound Description: This compound is a 3,5-diaminobenzoylamido derivative of hexanoic acid []. Like its propanoic acid analog, it is synthesized and characterized in the course of developing novel 3,5-diaminobenzamide derivatives [].

(RS)-2-Amino-3-[(2-chloroethyl)sulfanyl]propanoic acid hydrochloride [(RS)-ACS•HCl]

Compound Description: This compound is a key intermediate in the synthesis of optically active 1,4-thiazane-3-carboxylic acid (TCA), a cyclic sulfur-containing amino acid []. (RS)-ACS•HCl exists as a conglomerate, allowing for its separation into its enantiomers through preferential crystallization techniques [].

2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride

Compound Description: This compound serves as one of the starting materials in the synthesis of Lifitegrast, an integrin antagonist used to treat dry eye disease [].

3-(N-Methyl-N-pentylamino)-propanoic acid hydrochloride

Compound Description: This compound is a crucial intermediate in the synthesis of sodium ibandronate []. Sodium ibandronate is a bisphosphonate medication primarily used to treat osteoporosis.

Properties

CAS Number

857576-62-6

Product Name

3-(Cyclohexylamino)propanoic acid hydrochloride

IUPAC Name

3-(cyclohexylamino)propanoic acid;hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

InChI

InChI=1S/C9H17NO2.ClH/c11-9(12)6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2,(H,11,12);1H

InChI Key

NLOGDGKRDUEYQQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCCC(=O)O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.